molecular formula C15H15NO3 B1419841 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid CAS No. 1094432-91-3

3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid

Cat. No.: B1419841
CAS No.: 1094432-91-3
M. Wt: 257.28 g/mol
InChI Key: AZHASWNNAOOMSJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of indole derivatives can be complex and varied . Unfortunately, specific structural details for “3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid” are not provided in the retrieved papers.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis Techniques and Derivatives : Research has been conducted on the synthesis of furan carboxylate derivatives, highlighting methods for creating compounds with potential biological activities. For instance, the study by Phutdhawong et al. (2019) explored the synthesis of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives from furfuryl alcohol, investigating their cytotoxicity against cancer cell lines and bacterial strains, with some derivatives showing potent biological activity (Phutdhawong et al., 2019).

Potential Insulin Receptor Activators : Another avenue of research involved the regioselective synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids, aiming to establish these compounds as skeletons for potential insulin receptor activators, demonstrating the synthetic utility of such furoic acids (S. Chou et al., 2006).

Chemical Characterization and Biological Studies : The chemical characterization and biological study of metal complexes with heterocyclic hydrazone Schiff-base ligands, including furan-2-carboxylic acid derivatives, have been documented. These studies involved spectroscopic methods and evaluated the biological activity against various bacterial strains, highlighting the potential antimicrobial properties of these compounds (E. I. Yousif et al., 2017).

Applications in Material Science

Dye-Sensitized Solar Cells : The design of organic dyes, including derivatives of furan carboxylic acids for application in dye-sensitized solar cells, has been explored. These studies involve the rational design of high-efficiency organic dyes, indicating the role of such compounds in enhancing the performance of solar cells (Weiyi Zhang et al., 2018).

Biochemical Analysis

Biochemical Properties

3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to exhibit interactions with enzymes such as cytochrome P450, which is involved in drug metabolism . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in apoptosis and cell proliferation . This modulation can lead to changes in cellular behavior, such as increased or decreased cell survival, depending on the context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to inhibition or activation of their function. For instance, indole derivatives have been reported to inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies may result in sustained changes in cellular function, such as altered metabolic activity or gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, it may cause toxic or adverse effects, including liver toxicity or gastrointestinal disturbances. Threshold effects observed in these studies highlight the importance of dose optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism . This interaction can lead to the formation of metabolites that may have different biological activities. The compound may also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. For example, indole derivatives have been shown to interact with transporters such as P-glycoprotein, which plays a role in drug efflux . This interaction can affect the localization and accumulation of the compound within cells, influencing its biological activity.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been reported to localize in the mitochondria, where they can influence mitochondrial function and energy production.

Properties

IUPAC Name

3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-8-11-4-2-3-5-13(11)16(10)9-12-6-7-19-14(12)15(17)18/h2-7,10H,8-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHASWNNAOOMSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1CC3=C(OC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid
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